2-(Pyrrolidin-2-yl)cycloheptan-1-ol
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Overview
Description
2-(Pyrrolidin-2-yl)cycloheptan-1-ol is a chemical compound with the molecular formula C11H21NO It features a cycloheptane ring substituted with a hydroxyl group and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-2-yl)cycloheptan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cycloheptanone with pyrrolidine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-2-yl)cycloheptan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The pyrrolidine ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, alcohol derivatives, and various substituted pyrrolidine compounds .
Scientific Research Applications
2-(Pyrrolidin-2-yl)cycloheptan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-2-yl)cycloheptan-1-ol involves its interaction with specific molecular targets. The hydroxyl group and the pyrrolidine ring play crucial roles in its binding to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-1-yl)cyclohexan-1-ol: Similar structure but with a cyclohexane ring instead of a cycloheptane ring.
2-(Pyrrolidin-2-yl)cyclohexan-1-ol: Another similar compound with a cyclohexane ring and a different substitution pattern.
Uniqueness
2-(Pyrrolidin-2-yl)cycloheptan-1-ol is unique due to its seven-membered cycloheptane ring, which imparts different steric and electronic properties compared to its six-membered counterparts. This uniqueness can lead to distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C11H21NO |
---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
2-pyrrolidin-2-ylcycloheptan-1-ol |
InChI |
InChI=1S/C11H21NO/c13-11-7-3-1-2-5-9(11)10-6-4-8-12-10/h9-13H,1-8H2 |
InChI Key |
AYPOEPRWJJLBLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(CC1)O)C2CCCN2 |
Origin of Product |
United States |
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